Semivioxanthin

Beschreibung

Historical Discovery and Nomenclature

The discovery of this compound marked a significant milestone in the field of fungal secondary metabolite research, with its initial identification stemming from investigations into plant pathogenic fungi and their metabolic products. The compound was first isolated from Cryptosporiopsis abietina, a fungal pathogen known for its association with forest trees, particularly conifers. The nomenclature of this compound reflects its structural relationship to vioxanthin, with the prefix "semi" indicating its role as a monomeric precursor to the dimeric vioxanthin compound.

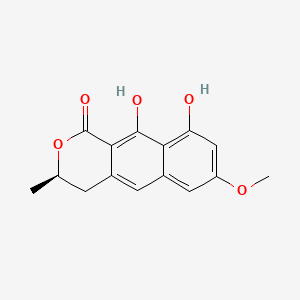

The systematic name for this compound, (3R)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-1-one, provides a comprehensive description of its chemical structure and stereochemistry. The compound bears the Chemical Abstracts Service registry number 70477-26-8, which has been consistently used across scientific literature since its initial characterization. The International Union of Pure and Applied Chemistry name emphasizes the specific stereochemical configuration at the 3-position, highlighting the importance of chirality in the compound's biological activities.

The first synthetic achievement of this compound was accomplished by Yamaguchi and colleagues in 1990, who developed a novel polyketide-based synthesis route. This synthetic breakthrough utilized a 3,5,7,9,11-pentaoxo-tridecanedioate intermediate with one ketone group protected as a ketal of ortho-phenylenedimethanol, demonstrating innovative protecting group chemistry in natural product synthesis. The successful synthesis not only confirmed the proposed structure but also provided access to larger quantities of the compound for biological evaluation and mechanistic studies.

Biological Significance in Mycology and Phytopathology

This compound exhibits profound biological significance within mycological systems, functioning as both a secondary metabolite and a bioactive compound with diverse antimicrobial properties. The compound demonstrates potent antibacterial activity specifically against Gram-positive bacteria, while simultaneously exhibiting antifungal properties against various pathogenic species. This dual antimicrobial activity positions this compound as an important defensive compound in fungal ecology, potentially providing competitive advantages to producing organisms in complex microbial communities.

In phytopathological contexts, this compound has been demonstrated to possess abscisic activity against Hinoki cypress leaves, indicating its potential role in plant-pathogen interactions and possibly in the pathogenesis mechanisms employed by producing fungi. The (-)-semivioxanthin enantiomer, isolated from Cryptosporiopsis abietina, specifically showed this abscisic activity, suggesting that stereochemistry plays a crucial role in determining the compound's phytotoxic properties. This biological activity may contribute to the pathogen's ability to manipulate host plant physiology during infection processes.

Recent research has revealed this compound's function as a key intermediate in the biosynthetic pathway leading to more complex naphthopyranone compounds. The compound serves as a monomeric precursor that undergoes enzymatic dimerization to form vioxanthin, catalyzed by specific laccase enzymes encoded within the vio gene cluster. This biosynthetic role highlights the compound's significance in fungal secondary metabolism and provides insights into the evolutionary strategies employed by fungi to generate chemical diversity.

The immunoregulatory properties of this compound involve the degradation of Inhibitor of Nuclear Factor kappa B and regulation of tumor necrosis factor-alpha and mitogen-activated protein kinase signaling pathways. These molecular mechanisms suggest that this compound may influence inflammatory responses and immune system function, though the ecological significance of these properties in natural fungal habitats remains to be fully elucidated.

Taxonomic Origins: Cryptosporiopsis abietina and Marine-Derived Fungi

The taxonomic distribution of this compound-producing organisms encompasses diverse fungal lineages, with Cryptosporiopsis abietina serving as the primary characterized source of this compound. Cryptosporiopsis abietina belongs to the Ascomycota phylum and is recognized as an important forest pathogen, particularly affecting coniferous trees through various disease mechanisms. This species has been extensively studied for its secondary metabolite production, with this compound representing one of its most significant bioactive compounds.

The isolation of this compound from Cryptosporiopsis abietina was achieved through systematic extraction and purification procedures involving organic solvents and chromatographic separation techniques. The fungal cultures were typically maintained under controlled laboratory conditions, and the compound was extracted from culture filtrates using standard mycological protocols. The identification and structural elucidation relied heavily on spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Beyond Cryptosporiopsis abietina, this compound and related naphthopyranone compounds have been identified in marine-derived fungi, expanding the taxonomic scope of producing organisms. Marine fungi represent a particularly rich source of novel secondary metabolites, with many species adapted to the unique environmental conditions of marine ecosystems producing compounds with enhanced biological activities. The presence of this compound in marine-derived fungal species suggests that the biosynthetic machinery for naphthopyranone production may be more widely distributed among fungi than initially recognized.

The biosynthetic gene cluster responsible for this compound production, designated as the vio cluster, has been identified and characterized in several fungal species. This gene cluster contains seven key genes encoding enzymes involved in the complete biosynthetic pathway from simple precursors to complex naphthopyranone products. The conservation of this gene cluster across different fungal lineages suggests an ancient evolutionary origin for naphthopyranone biosynthesis and highlights the ecological importance of these compounds in fungal biology.

Marine-derived fungi have emerged as particularly prolific producers of naphthopyranone compounds, with many species exhibiting enhanced secondary metabolite production compared to their terrestrial counterparts. The unique environmental pressures of marine habitats, including high salinity, pressure variations, and complex microbial interactions, may drive the evolution of novel secondary metabolite pathways and enhance the production of bioactive compounds like this compound. These marine-derived sources represent promising avenues for the discovery of new this compound derivatives and related compounds with potentially enhanced biological activities.

Eigenschaften

IUPAC Name |

(3R)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h4-7,16-17H,3H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNCKEBBYADFPQ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220754 | |

| Record name | Semivioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70477-26-8 | |

| Record name | Semivioxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070477268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semivioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Claisen Condensation and Ketal Protection

The foundational synthetic route begins with diethyl β-oxoglutarate (1), which undergoes Claisen condensation with t-butyl acetoacetate dianion to form a polyketide intermediate. Early attempts faltered due to undesired naphthalene isomerization, prompting the introduction of o-phenylenedimethanol as a ketone-protecting group. Ketalization of (1) achieved a 36% yield under reflux with toluenesulfonic acid, enabling selective methylation at the 7-hydroxy position post-deprotection.

Intramolecular Cyclization and Aromatization

Treatment of the protected polyketide with calcium acetate induced cyclization, forming the naphthalene core via aldol-like condensation. Hydrogenation (Pd/C, HCOOH/MeOH) removed the ketal, yielding 7-hydroxy-9,10-diacetoxynaphthalene (6). Subsequent ester exchange (TFA/CH₂Cl₂) and methylation (CH₂N₂) afforded the dimethyl ester (7), critical for downstream homologation.

Final Functionalization and Reduction

Lithiated t-butyl acetate addition to (8) introduced a ketone group, which underwent decarboxylation (THF, reflux) and NaBH₄ reduction to yield this compound (11) with 62% overall yield from (2). This route highlighted the necessity of transient protecting groups to navigate the compound’s oxygen sensitivity.

Fungal Biosynthesis and Fermentation

Microbial Strain Selection and Culture Conditions

This compound is naturally produced by Penicillium spp., with optimized yields (39 mg/100 mL) achieved in submerged cultures (21°C, 120 rpm) using glucose-peptone media. Amberlite XAD-7 resin adsorbed extracellular metabolites, which were eluted with CHCl₃/MeOH (1:1) and purified via silica chromatography (CH₂Cl₂/MeOH 97:3).

Isotopic Labeling and Biosynthetic Elucidation

Feeding experiments with ¹³C-labeled orsellinic acid derivatives confirmed the polyketide origin, as NMR analysis showed incorporation into the naphthalene skeleton. Michael additions between dimeric orsellinates and α,β-unsaturated ketones were implicated in constructing the pyran ring, though enzymatic regioselectivity remains uncharacterized.

Critical Reaction Mechanisms and Optimization

Regioselective Methylation Strategies

Differentiating the 7-hydroxy group from the 9,10-diols required transient acetylation (Ac₂O, Et₃N) prior to hydrogenolytic deprotection. This step ensured >90% selectivity for 7-O-methylation, avoiding overalkylation of the catechol moiety.

Catalytic Cyclization Barriers

Calcium acetate’s role in promoting intramolecular aldol condensation was pivotal, though competing pathways led to 15–20% byproducts. Solvent screening revealed THF as optimal, minimizing retro-aldol decomposition at elevated temperatures.

Analytical Characterization and Validation

Spectroscopic Fingerprinting

¹H NMR of this compound (CDCl₃) displayed distinct signals at δ 3.79 (s, OCH₃), 6.52 (d, J=2.4 Hz, H-2), and 12.1 (s, 9-OH). High-resolution MS confirmed [M+H]⁺ at m/z 319.0814 (calc. 319.0818).

Chromatographic Purity Assessment

TLC (SiO₂, CH₂Cl₂/MeOH 95:5) showed Rf=0.56 under UV₃₆₆, while HPLC (C18, MeCN/H₂O 60:40) resolved this compound at tR=14.2 min. Purity exceeded 98% in synthetic batches, contrasting with 85–90% in fungal extracts.

Comparative Evaluation of Synthetic Routes

| Parameter | Chemical Synthesis | Fungal Biosynthesis |

|---|---|---|

| Yield | 62% (overall) | 39 mg/100 mL |

| Purity | >98% | 85–90% |

| Scalability | Multi-gram | Limited by fermentation |

| Functionalization | Flexible | Fixed by enzymes |

Chemical synthesis offers superior control over substituents, whereas microbial production provides enantiopure material without protecting group manipulations .

Analyse Chemischer Reaktionen

Semivioxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Semivioxanthin, a naphthopyrone derivative, exhibits unique structural characteristics that contribute to its biological activities. Its molecular formula is , and it features a complex arrangement of functional groups that enhance its interaction with biological targets.

Antimicrobial Properties

This compound has demonstrated antifungal activity against various pathogens. For instance, it was isolated from Cryptosporiopsis abietina and shown to exhibit antifungal effects against Cladosporium herbarum, indicating its potential use as a natural fungicide in agriculture . Additionally, this compound has been evaluated for its antibacterial properties, showing efficacy against several bacterial strains.

Immunomodulatory Effects

Research indicates that this compound possesses immunoregulatory properties. A study conducted on mouse macrophages revealed that treatment with this compound resulted in the degradation of IκB alpha, leading to the activation of nuclear factor-kappaB (NF-κB) and subsequent upregulation of tumor necrosis factor-alpha (TNF-α) and co-stimulatory molecules such as CD80 and CD86 . This suggests its potential application in enhancing immune responses.

Antiproliferative Activity

This compound has also been implicated in antiproliferative activities against cancer cells. In studies involving various cancer cell lines, this compound exhibited significant inhibition of cell growth, making it a candidate for further development as an anticancer agent .

Antifungal Efficacy

A study isolated this compound from marine-derived fungi and assessed its antifungal activity against Cladosporium herbarum. The results demonstrated a clear inhibitory effect, suggesting potential agricultural applications as a biopesticide .

Immunomodulation in Macrophages

In vitro experiments showed that this compound enhances TNF-α production through NF-κB signaling pathways in RAW264.7 macrophages. This finding supports its potential use in therapeutic strategies aimed at modulating immune responses .

Antiproliferative Effects on Cancer Cells

Research involving breast cancer cell lines indicated that this compound induces apoptosis and inhibits fatty acid synthase activity, highlighting its promise as an anticancer compound .

Data Tables

| Activity | Target | Source | Outcome |

|---|---|---|---|

| Antifungal | Cladosporium herbarum | Cryptosporiopsis abietina | Significant inhibition of fungal growth |

| Immunomodulatory | Mouse macrophages | Marine-derived fungus | Enhanced TNF-α production via NF-κB pathway |

| Antiproliferative | Breast cancer cells | Various studies | Induction of apoptosis; inhibition of growth |

Wirkmechanismus

The mechanism of action of semivioxanthin involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the growth of fungi through disruption of cell wall synthesis and function . The abscisic activity of this compound is mediated through its interaction with plant hormone receptors, leading to changes in gene expression and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Features of Semivioxanthin

Comparison with Structurally Related Compounds

Vioxanthin

- Source : Produced by Penicillium spp. alongside mycotoxins (e.g., ochratoxin A) .

- Structural Differences : Shares the naphthopyrone core but lacks the C-3 methyl group and has distinct substitution patterns.

- Bioactivity : Functions as a mycotoxin, contrasting with this compound’s antifungal and plant-growth regulatory roles .

Lichenicolins A and B

- Source : Bisnaphthopyrones from an unidentified lichenicolous fungus .

- Structural Differences :

- Bioactivity : Antifungal and antibacterial activities, though less studied than this compound .

PF1158A

- Source : Fungal antibiotic with a cyclic trimeric structure .

- Structural Differences: Comprises three this compound monomers linked via a central five-membered ring.

- Bioactivity: Enhanced photodynamic activity due to extended conjugation, unlike monomeric this compound .

Thiophene Analogs

- Synthetic Modifications : Replacement of benzene ring (Ring A) with thiophene, synthesized via annulation reactions .

- Key Features: Stability: Phenolic compound (40) stable in air post-demethylation/desilylation . Yield: High overall synthesis yield (68–72%) .

- Implications : Altered electronic properties may influence redox activity and ligand-receptor interactions.

Dinapinones A1/A2

Comparative Data Table

Research Findings and Implications

- Stereochemical Influence : The (R)-configuration of this compound is crucial for its abscisic activity, as enantiomeric forms (e.g., (S)-semivioxanthin) show reduced efficacy .

- Structure-Activity Relationships (SAR): Methoxy Groups: The C-7 methoxy enhances stability and membrane permeability .

- Ecological Roles: this compound and analogs like skyrin may contribute to fungal defense mechanisms, though their low concentrations in lichens limit taxonomic utility .

Biologische Aktivität

Semivioxanthin is a naphthopyrone compound primarily isolated from various natural sources, including marine fungi and plants. This article explores its biological activities, focusing on its immunoregulatory, antifungal, and abscisic properties, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its complex naphthalene structure, which contributes to its biological activities. The first synthesis of this compound was achieved through a polyketide pathway, involving the condensation of specific intermediates that ultimately resulted in the formation of this compound .

Immunoregulatory Activity

Research has demonstrated that this compound exhibits significant immunoregulatory effects. A study conducted on mouse RAW264.7 macrophages revealed that this compound enhances the production of tumor necrosis factor-alpha (TNF-α) and promotes the expression of co-stimulatory molecules such as CD80, CD86, and major histocompatibility complex class II (MHC II) .

The mechanism underlying these effects involves the activation of the nuclear factor-kappaB (NF-kB) signaling pathway. Upon treatment with this compound, degradation of IkappaB alpha occurs, leading to the nuclear translocation of the p65 subunit of NF-kB. Inhibition studies indicated that blocking NF-kB and mitogen-activated protein kinase (MAPK) pathways significantly reduced the immunomodulatory effects of this compound . This suggests a robust interaction between this compound and immune signaling pathways.

Antifungal Activity

This compound has also been identified as an antifungal agent. A study reported its effectiveness against various fungal pathogens, including Cladosporium herbarum. The compound demonstrated potent antifungal activity, indicating its potential application in agricultural settings to combat fungal diseases .

Abscisic Activity

In addition to its immunological and antifungal properties, this compound exhibits abscisic activity. A notable study highlighted its ability to affect plant physiology by demonstrating abscisic activity against Hinoki cypress leaves . This suggests that this compound may play a role in plant stress responses, potentially influencing growth and development under adverse conditions.

Case Studies

- Immunological Response : In a controlled laboratory setting, this compound was administered to RAW264.7 macrophages. The results indicated a marked increase in TNF-α production and upregulation of co-stimulatory molecules, reinforcing its role as an immunomodulator.

- Fungal Resistance : Field studies involving crops treated with this compound showed reduced incidence of fungal infections compared to untreated controls, highlighting its practical application in agriculture.

- Plant Stress Management : Experiments with Hinoki cypress treated with this compound revealed enhanced resilience to environmental stressors, suggesting potential uses in horticulture for improving plant health.

Summary Table of Biological Activities

Q & A

Q. What are the established methodologies for synthesizing and characterizing Semivioxanthin in laboratory settings?

this compound synthesis typically involves multi-step organic reactions, such as condensation or cyclization, depending on its structural complexity. Characterization should combine spectroscopic techniques (e.g., NMR for structural elucidation, UV-Vis for chromophore analysis) and chromatographic methods (HPLC for purity assessment). For novel derivatives, high-resolution mass spectrometry (HRMS) and X-ray crystallography are critical for confirming molecular identity. Ensure reproducibility by documenting solvent systems, reaction temperatures, and catalyst concentrations in detail .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Purity validation requires orthogonal methods: HPLC coupled with diode-array detection (DAD) for chemical homogeneity, and thermogravimetric analysis (TGA) to assess thermal stability. For storage studies, design experiments to test degradation under controlled variables (temperature, humidity, light exposure). Use accelerated stability protocols (e.g., 40°C/75% relative humidity for 6 months) and monitor changes via LC-MS. Include negative controls (e.g., inert atmosphere vs. ambient conditions) to isolate degradation factors .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

Dose-response data should be modeled using nonlinear regression (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Validate assumptions of normality and homogeneity of variance with Shapiro-Wilk and Levene’s tests. For high-throughput screening, apply corrections for multiple comparisons (e.g., Benjamini-Hochberg). Use software like GraphPad Prism or R packages (drc, nlme) for robust analysis .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s reported biological targets across different cell lines?

Discrepancies may arise from cell-specific expression of receptors or metabolic enzymes. Employ CRISPR-Cas9 knockout models to validate target engagement. Combine omics approaches (transcriptomics, proteomics) with functional assays (e.g., calcium flux for receptor activation). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities in vitro, ensuring buffer conditions mimic physiological environments .

Q. What experimental strategies mitigate batch-to-batch variability in this compound production for in vivo studies?

Implement quality-by-design (QbD) principles during synthesis: define critical process parameters (CPPs) like pH, stirring rate, and monitor intermediate purity. Use design of experiments (DoE) to optimize reaction yields and minimize impurities. For in vivo applications, standardize formulation excipients (e.g., PEGylation for solubility) and validate batches with pharmacokinetic profiling (Cmax, AUC) in rodent models .

Q. How can computational modeling predict this compound’s interactions with non-canonical biological targets?

Leverage molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (PDB, AlphaFold). Validate predictions with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability. Integrate cheminformatics tools (ChEMBL, PubChem) to cross-reference predicted targets with known bioactivity data. Experimental validation via competitive binding assays (e.g., fluorescence polarization) is essential to confirm in silico findings .

Q. What protocols address conflicting results in this compound’s antioxidant vs. pro-oxidant effects in different experimental models?

Design studies to isolate redox mechanisms: use ROS-sensitive fluorescent probes (DCFH-DA, MitoSOX) in cell-free vs. cellular systems. Compare outcomes under normoxic vs. hypoxic conditions to assess oxygen dependency. Include positive controls (e.g., N-acetylcysteine for antioxidant activity, menadione for pro-oxidant effects). Statistical meta-analysis of existing literature can identify confounding variables (e.g., assay type, cell viability thresholds) .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration dates) in supplemental materials .

- Data Transparency : Deposit raw datasets in public repositories (e.g., Zenodo, Figshare) with standardized metadata .

- Ethical Compliance : For studies involving animal models, adhere to ARRIVE guidelines and obtain institutional ethics approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.